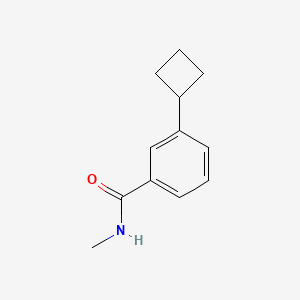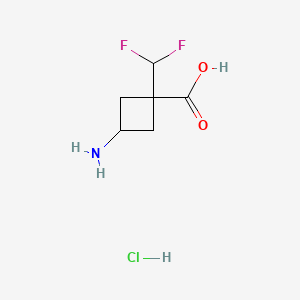
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring imparts distinct chemical properties to this molecule, making it a valuable subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the difluoromethylation of a suitable precursor. One common method includes the use of difluorocarbene reagents to introduce the difluoromethyl group onto the cyclobutane ring. This process often requires specific catalysts and reaction conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilizing fluoroform for difluoromethylation in continuous flow has been reported as an effective method for producing such compounds . This approach allows for better control over reaction parameters and improved safety compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield a nitro compound, while reduction of the carboxylic acid group may produce an alcohol derivative.
Applications De Recherche Scientifique
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
Mécanisme D'action
The mechanism by which 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-amino-1-cyclobutanecarboxylic acid: Lacks the difluoromethyl group but shares the cyclobutane ring and amino group.
Uniqueness
The presence of the difluoromethyl group in 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C6H10ClF2NO2 |
|---|---|
Poids moléculaire |
201.60 g/mol |
Nom IUPAC |
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-4(8)6(5(10)11)1-3(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H |
Clé InChI |
MWPIOYLDDAMZEX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(F)F)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


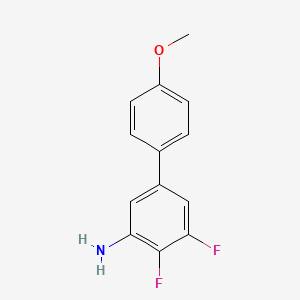



![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
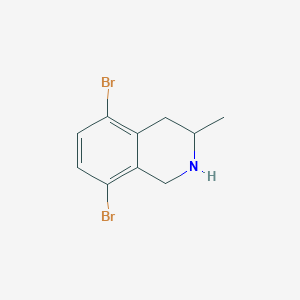
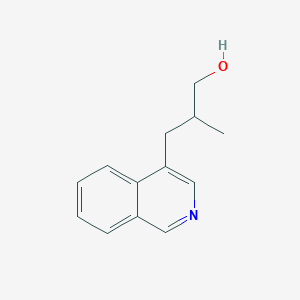
![4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)
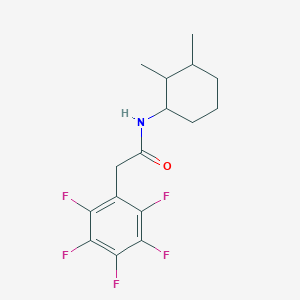
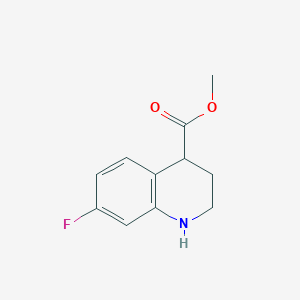
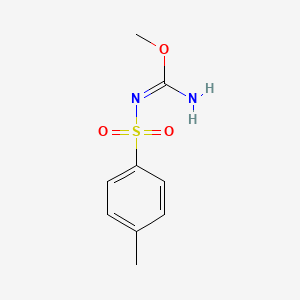
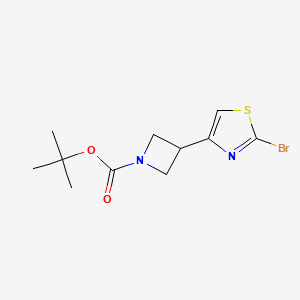
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)
